molecular formula C9H14N2O3S B113094 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide CAS No. 851175-92-3

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide

Cat. No. B113094
M. Wt: 230.29 g/mol
InChI Key: DYLCFQPSHBRELT-UHFFFAOYSA-N
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Description

5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide is a chemical compound with the CAS Number: 851175-92-3 . It has a molecular weight of 230.29 and its molecular formula is C9H14N2O3S .


Molecular Structure Analysis

The Inchi Code for 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide is 1S/C9H14N2O3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,10H2,1-3H3 . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide include a molecular weight of 230.29 and a molecular formula of C9H14N2O3S . Unfortunately, specific information on its density, boiling point, melting point, and flash point was not available .

Scientific Research Applications

Photodynamic Therapy Applications

Research has shown that new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups exhibit remarkable properties as photosensitizers in photodynamic therapy, primarily for cancer treatment. These compounds have been synthesized and characterized, demonstrating good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms. Their potential to act as Type II photosensitizers highlights a significant step forward in treating cancer using photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020; Öncül, Öztürk, & Pişkin, 2022).

Antimicrobial and Enzyme Inhibition

Sulfonamide derivatives have been synthesized and assessed for their antimicrobial activities and enzyme inhibitory effects. These studies have illuminated the potential of such compounds in treating various microbial infections and their application in inhibiting specific enzymes critical for disease progression. For instance, Schiff bases of Sulfa drugs and their metal complexes have shown significant antimicrobial activities and potent inhibition against carbonic anhydrase enzymes, suggesting their utility in developing new therapeutic agents (Alyar et al., 2018).

Anticancer Properties

Recent studies have also explored the anticancer properties of benzenesulfonamide derivatives. A notable example includes the synthesis of novel aminothiazole-paeonol derivatives evaluated for their anticancer effects on various cancer cell lines. These compounds exhibited significant inhibitory activity against human gastric adenocarcinoma and colorectal adenocarcinoma cells, with certain derivatives showing superior efficacy to established anticancer drugs. This highlights the potential of benzenesulfonamide derivatives as promising lead compounds for developing new anticancer agents (Tsai et al., 2016).

Safety And Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) for 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide .

properties

IUPAC Name

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLCFQPSHBRELT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70406919
Record name 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide

CAS RN

851175-92-3
Record name 5-Amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=851175-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-amino-2-methoxy-N,N-dimethylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70406919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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